molecular formula C13H17NO2 B12286558 (R)-1-Benzylpiperidine-2-carboxylic acid

(R)-1-Benzylpiperidine-2-carboxylic acid

Cat. No.: B12286558
M. Wt: 219.28 g/mol
InChI Key: FEUCBQVXYVZGCM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Benzylpiperidine-2-carboxylic acid is a chiral compound with a piperidine ring substituted with a benzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzylpiperidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-1-Benzylpiperidine-2-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

®-1-Benzylpiperidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Benzylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Benzylpiperidine-2-carboxylic acid is unique due to its specific combination of a piperidine ring, benzyl group, and carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2R)-1-benzylpiperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1

InChI Key

FEUCBQVXYVZGCM-GFCCVEGCSA-N

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.